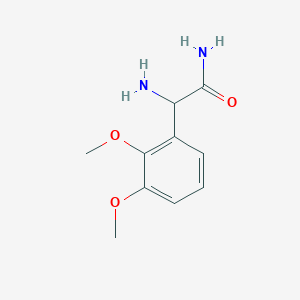
2-Amino-2-(2,3-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2,3-dimethoxyphenyl)acetamide is an organic compound with the molecular formula C10H14N2O3 It is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, along with an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,3-dimethoxyphenyl)acetamide typically involves the reaction of 2,3-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired acetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-(2,3-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2,3-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and pain.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(2,3-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets in the body. One of the primary targets is the P2X7 purinergic receptor, which plays a role in the regulation of inflammatory responses. By antagonizing this receptor, the compound can inhibit the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and reduce inflammation .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-(3,5-dimethoxyphenyl)acetamide: Another compound with similar structural features but different functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring and its ability to interact with the P2X7 receptor. This makes it a valuable compound for studying the role of this receptor in various physiological and pathological processes.
Eigenschaften
Molekularformel |
C10H14N2O3 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-amino-2-(2,3-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O3/c1-14-7-5-3-4-6(9(7)15-2)8(11)10(12)13/h3-5,8H,11H2,1-2H3,(H2,12,13) |
InChI-Schlüssel |
UHUQTTPHYYZRMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


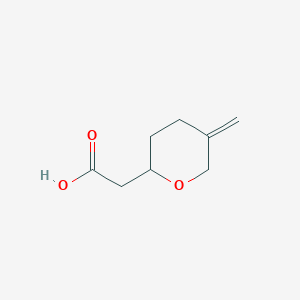
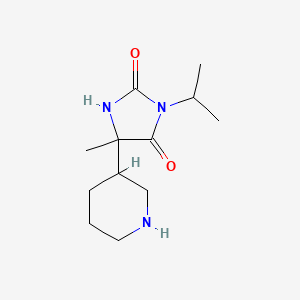

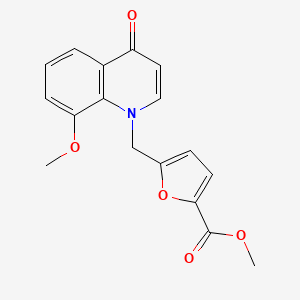
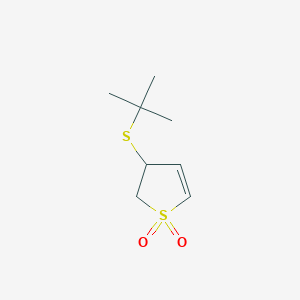
![1h-Indol-6-amine,4-[(1-methylethyl)sulfonyl]-](/img/structure/B12112678.png)
![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride](/img/structure/B12112689.png)
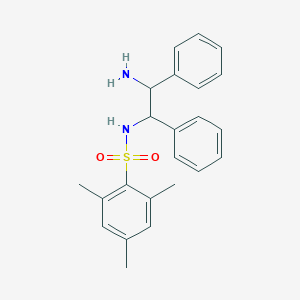
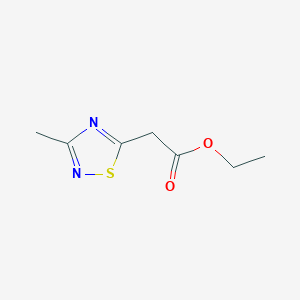
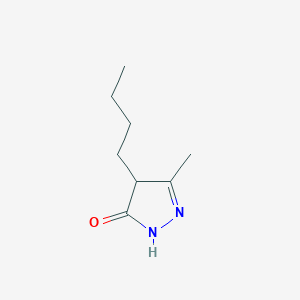
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine](/img/structure/B12112705.png)

![1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12112716.png)

